Boc-gly-pro-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 341354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14296-92-5 |

|---|---|

Molecular Formula |

C12H20N2O5 |

Molecular Weight |

272.30 g/mol |

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-7-9(15)14-6-4-5-8(14)10(16)17/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17) |

InChI Key |

CMSBRKBRYYDCFQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Gly-Pro-OH: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-glycyl-L-proline (Boc-Gly-Pro-OH) is a dipeptide derivative of significant interest in the fields of peptide synthesis, medicinal chemistry, and drug development. The incorporation of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and utility as a building block in the synthesis of complex peptides. The inherent biological activities of the glycyl-proline (Gly-Pro) motif, including roles in antifibrotic and neuroprotective pathways, underscore the therapeutic potential of peptides derived from this compound. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of this compound.

Chemical Properties and Structure

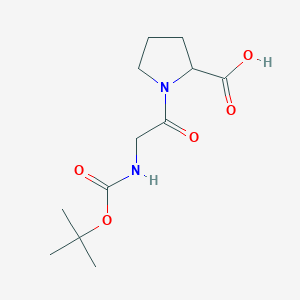

This compound is a white to off-white crystalline powder. Its chemical structure consists of a glycine residue linked to a proline residue via a peptide bond, with the N-terminus of the glycine protected by a Boc group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid | [1] |

| Synonyms | Boc-L-glycyl proline, N-Boc-glycyl-L-proline, tert-Butyloxycarbonylglycyl-L-proline | [1][2] |

| CAS Number | 14296-92-5 | [2][3] |

| Molecular Formula | C₁₂H₂₀N₂O₅ | [2][3] |

| Molecular Weight | 272.30 g/mol | [1][3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 142–144 °C | [1] |

| Boiling Point | 490.9 °C at 760 mmHg | [1] |

| Density | 1.248 g/cm³ | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [4] |

| Storage Conditions | Store sealed in a dry container at 2–8 °C to maintain stability. | [1] |

Chemical Structure

The chemical structure of this compound is depicted below, illustrating the arrangement of the Boc protecting group, the glycine and proline residues, and the carboxylic acid functional group.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of Boc-protected glycine (Boc-Gly-OH) and L-proline. A general procedure is outlined below, adapted from protocols for similar peptide couplings.[5]

Materials:

-

Boc-Gly-OH

-

L-proline

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve L-proline and an equimolar amount of TEA in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.

-

Activation: In a separate flask, dissolve Boc-Gly-OH and a slight molar excess (1.1 equivalents) of HOBt in anhydrous THF.

-

Coupling: To the Boc-Gly-OH/HOBt solution, add a slight molar excess (1.1 equivalents) of DCC, also dissolved in a minimal amount of anhydrous THF, dropwise at 0 °C.

-

Reaction: Add the activated Boc-Gly-OH solution to the L-proline solution at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in EtOAc and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane or an ethyl acetate/hexane solvent system. Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/n-hexane can be employed.

Purity Analysis by HPLC

The purity of this compound is commonly determined by reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical HPLC Conditions:

-

Column: C18, end-capped (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 20-30 minutes) is often effective. The optimal gradient will depend on the specific HPLC system and column.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 214 nm and 280 nm

-

Column Temperature: 30 °C

Spectroscopic Data

While specific, fully annotated spectra for this compound are proprietary to suppliers, typical chemical shifts and fragmentation patterns can be predicted based on its structure and data from similar compounds.

¹H NMR Spectroscopy

Expected chemical shifts (δ) in ppm (relative to TMS):

-

Boc group: A singlet at ~1.4 ppm (9H) is characteristic of the tert-butyl protons.

-

Glycine α-CH₂: A multiplet or two doublets of doublets in the range of 3.8-4.2 ppm (2H).

-

Proline α-CH: A multiplet around 4.3-4.5 ppm (1H).

-

Proline β, γ, δ-CH₂: A series of multiplets between 1.8 and 3.7 ppm (6H).

-

Amide NH: A broad singlet or triplet around 6.5-7.5 ppm (1H), which may exchange with D₂O.

-

Carboxylic Acid OH: A very broad singlet at >10 ppm, which is often not observed.

¹³C NMR Spectroscopy

Expected chemical shifts (δ) in ppm:

-

Boc C(CH₃)₃: ~28 ppm.

-

Boc C(CH₃)₃: ~80 ppm.

-

Glycine α-C: ~42-44 ppm.

-

Proline α-C: ~59-61 ppm.

-

Proline β, γ, δ-C: ~24-48 ppm.

-

Boc C=O: ~156 ppm.

-

Glycine C=O: ~170-172 ppm.

-

Proline C=O: ~174-176 ppm.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of Boc-protected peptides. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 273.3 would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 271.3 would be observed.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely show characteristic fragmentation patterns, including:

-

Loss of the Boc group (100 Da) or isobutylene (56 Da).

-

Cleavage of the peptide bond, leading to b- and y-type fragment ions.

-

Fragmentation of the proline ring.

Applications in Drug Development and Biological Relevance

This compound serves as a crucial building block in the synthesis of peptides for various therapeutic applications.[3] The Gly-Pro motif is found in many biologically active peptides and proteins and can influence their conformation and function.[6][7]

Role in Peptide Synthesis

The Boc protecting group allows for the controlled, stepwise addition of the Gly-Pro dipeptide unit during solid-phase or solution-phase peptide synthesis.[3] This is particularly useful in the synthesis of analogs of glucagon-like peptide-1 (GLP-1) and other peptide-based drugs.[1]

Biological Activity of the Gly-Pro Motif

Peptides containing the Gly-Pro sequence have demonstrated a range of biological activities, making them interesting targets for drug discovery.

-

Antifibrotic Activity: The dipeptide Gly-Pro has been shown to exhibit antifibrotic effects by modulating the TGF-β1 signaling pathway.[8] This suggests that peptides incorporating this motif could be developed as therapeutics for fibrotic diseases.

-

Neuroprotection: Glyproline peptides, including those with the Pro-Gly-Pro sequence, have been investigated for their neuroprotective effects, particularly in the context of ischemic stroke.[9]

-

Other Bioactivities: The glyproline family of peptides has also been associated with effects on blood coagulation, platelet aggregation, and gastric mucosa protection.[6]

Conclusion

This compound is a valuable and versatile reagent for chemical and pharmaceutical research. Its well-defined chemical properties and the biological significance of the Gly-Pro motif make it an important tool in the development of novel peptide-based therapeutics. This guide provides a foundational understanding of its properties and applications, intended to support researchers in their endeavors in peptide chemistry and drug discovery.

References

- 1. This compound | Protected Amino Acids for Peptides Synthesis | Baishixing | ETW [etwinternational.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BOC-PRO-GLY-OH synthesis - chemicalbook [chemicalbook.com]

- 6. Glyproline peptide family: review on bioactivity and possible origins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sequence dependent folding motifs of the secondary structures of Gly-Pro and Pro-Gly containing oligopeptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Insight into Glyproline Peptides’ Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

The Dipeptide Building Block Boc-Gly-Pro-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N-tert-Butoxycarbonyl-Glycyl-L-Proline (Boc-Gly-Pro-OH), a key dipeptide building block for peptide synthesis and drug discovery. Aimed at researchers, scientists, and professionals in drug development, this document details the physicochemical properties, synthesis, and potential biological relevance of this compound.

Core Compound Specifications

This compound is a protected dipeptide widely utilized in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of glycine allows for controlled, stepwise elongation of peptide chains.

| Property | Value | Reference |

| CAS Number | 14296-92-5 | [1] |

| Molecular Formula | C₁₂H₂₀N₂O₅ | [1] |

| Molecular Weight | 272.3 g/mol | [1][2] |

| Appearance | White to off-white powder/solid | [2][3] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage Conditions | 0-8 °C for short term, -20°C for long term storage | [2][3] |

Synthesis and Experimental Protocols

The synthesis of this compound is a fundamental procedure in peptide chemistry. Below are representative experimental protocols for its synthesis and characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the coupling of Boc-glycine to a proline ester followed by the hydrolysis of the resulting ester.

Step 1: Synthesis of Boc-Gly-Pro-OEt (tert-Butoxycarbonylglycyl-L-proline ethyl ester)

This protocol describes the coupling of Boc-Gly-OH with L-proline ethyl ester hydrochloride (HCl·Pro-OEt) using dicyclohexylcarbodiimide (DCC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization.

-

Materials:

-

L-proline ethyl ester hydrochloride (HCl·Pro-OEt)

-

Tetrahydrofuran (THF)

-

Triethylamine (TEA)

-

1-Hydroxybenzotriazole (HOBt)

-

Boc-Gly-OH

-

Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (AcOEt)

-

n-hexane

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve HCl·Pro-OEt (10.8 g, 60.1 mmol) in THF (70 ml).

-

Under ice cooling, add TEA (8.4 ml, 60.0 mmol) dropwise.

-

Add HOBt (7.43 g, 55.0 mmol) and Boc-Gly-OH (8.76 g, 50.0 mmol) to the mixture.

-

Cool the mixture to -20°C and add a solution of DCC (13.4 g, 65.0 mmol) in THF (30 ml) dropwise.

-

Maintain the reaction at -10°C for 1 hour and then store in a refrigerator overnight.

-

Remove the precipitated dicyclohexylurea (DCU) by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel chromatography, eluting with a mixture of ethyl acetate and n-hexane (3:2).

-

Recrystallize the product from ethyl acetate/n-hexane to yield Boc-Gly-Pro-OEt as colorless plates. A yield of 85% has been reported for this reaction.

-

Step 2: Hydrolysis of Boc-Gly-Pro-OEt to this compound

This protocol describes the saponification of the ethyl ester to yield the final carboxylic acid.

-

Materials:

-

Boc-Gly-Pro-OEt

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) aqueous solution

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve Boc-Gly-Pro-OEt (e.g., 12 g, ~40 mmol, assuming a similar starting amount as a related synthesis) in THF.

-

Add an aqueous solution of NaOH (e.g., 6.40 g, 160 mmol) to the mixture.

-

Stir the resulting mixture at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Adjust the pH of the aqueous residue to 1.0 by adding 1 N HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Concentrate the dried organic solution to obtain this compound as a white solid. A yield of 96% has been reported for a similar hydrolysis reaction.[4]

-

Characterization

-

HPLC Analysis: High-performance liquid chromatography is a standard method to assess the purity of this compound. A purity of ≥ 99% is typically expected for commercially available products.[2]

-

NMR Spectroscopy: ¹H NMR spectroscopy can be used to confirm the chemical structure of this compound.

Potential Biological Significance of the Gly-Pro Motif

While this compound is primarily a synthetic intermediate, the unprotected dipeptide Gly-Pro and the related tripeptide Pro-Gly-Pro have demonstrated biological activities and involvement in cellular signaling pathways. This suggests that peptides synthesized using this compound could have interesting biological functions.

Gly-Pro and the TGF-β1-ATF4-Serine/Glycine Biosynthesis Pathway

The dipeptide Gly-Pro (GP) has been shown to exhibit anti-fibrotic effects. It can inhibit collagen synthesis induced by Transforming Growth Factor-beta 1 (TGF-β1) by suppressing the phosphorylation of Smad2/3.[5][6] Furthermore, GP can down-regulate the expression of Activating Transcription Factor 4 (ATF4) and enzymes involved in the serine/glycine biosynthesis pathway, which are crucial for collagen production.[5][6] This suggests a potential therapeutic application for peptides containing the Gly-Pro motif in fibrotic diseases.

Figure 1. Gly-Pro's inhibitory effect on the TGF-β1 signaling pathway.

Pro-Gly and the PepT1-JAK2/STAT5 Signaling Pathway

The isomeric dipeptide, Pro-Gly, has been found to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1). This action is mediated through the peptide transporter 1 (PepT1) and subsequent activation of the Janus kinase 2/Signal Transducer and Activator of Transcription 5 (JAK2/STAT5) signaling pathway.[7] This highlights a distinct signaling cascade initiated by a simple dipeptide.

Figure 2. Pro-Gly mediated activation of the JAK2/STAT5 pathway for IGF-1 secretion.

The Role of Pro-Gly-Pro in Inflammation and Repair

The tripeptide Pro-Gly-Pro (PGP), a collagen-derived matrikine, acts as a damage-associated molecular pattern (DAMP).[8] It is involved in directing localized inflammation and repair processes and functions as a neutrophil chemoattractant.[8][9] The generation of PGP is a result of the proteolytic cascade involving matrix metalloproteinases (MMPs) and prolylendopeptidase acting on collagen.[8] This highlights the importance of the Pro-Gly motif in the context of tissue injury and immune response.

Conclusion

This compound is an essential building block in the synthesis of peptides. The underlying Gly-Pro motif is present in biologically active peptides that modulate key signaling pathways involved in fibrosis, growth factor secretion, and inflammation. This technical guide provides researchers with the fundamental information required for the effective use of this compound in their research and development endeavors.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BOC-PRO-GLY-OH synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. The Dipeptide Gly-Pro (GP), Derived from Hibiscus sabdariffa, Exhibits Potent Antifibrotic Effects by Regulating the TGF-β1-ATF4-Serine/Glycine Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]

- 8. The multifaceted roles of the matrikine Pro-Gly-Pro in pulmonary health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Structural Cornerstone: A Technical Guide to the Role of Boc-Gly-Pro-OH in Peptide Secondary Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Boc-Gly-Pro-OH serves as a fundamental building block in peptide synthesis, primarily recognized for its profound influence on the secondary structure of peptides. Its intrinsic conformational rigidity and the unique characteristics of its constituent amino acids, glycine and proline, make it a powerful tool for inducing specific folding patterns, most notably the β-turn. This technical guide delves into the core principles of how this compound dictates peptide conformation, supported by quantitative data, detailed experimental protocols, and logical visualizations to provide a comprehensive resource for researchers in peptide and drug design.

Introduction: The Significance of the Gly-Pro Motif

The sequence of glycine followed by proline is a well-established motif for initiating a reversal in the direction of a polypeptide chain, a critical feature in the three-dimensional structure of proteins and peptides. This propensity is rooted in the distinct structural properties of these two amino acids:

-

Glycine (Gly): As the smallest amino acid with only a hydrogen atom as its side chain, glycine possesses a high degree of conformational flexibility. This allows it to adopt dihedral angles that are sterically hindered for other amino acids, making it an ideal residue at position i+2 of a β-turn.

-

Proline (Pro): The cyclic nature of proline's side chain, which incorporates the backbone amide nitrogen, severely restricts the range of its φ (phi) dihedral angle to approximately -60°. This rigidity makes proline an excellent residue for position i+1 of a β-turn, effectively forcing a kink in the peptide backbone.

The N-terminal tert-butyloxycarbonyl (Boc) protecting group in this compound enhances its stability and solubility, making it a versatile reagent in peptide synthesis. The C-terminal hydroxyl group allows for its direct incorporation into a growing peptide chain through standard coupling reactions.

Quantitative Conformational Analysis

The precise geometry of the β-turn induced by a Gly-Pro sequence can be characterized by the backbone dihedral angles (φ, ψ) of the amino acid residues involved. While extensive data exists for Gly-Pro motifs within larger peptides, the fundamental turn-inducing properties are inherent to the dipeptide itself. Below is a summary of typical dihedral angles for a type II β-turn, a common conformation adopted by X-Pro-Gly sequences.

| Residue | Dihedral Angle | Typical Value (°) |

| Pro (i+1) | φ | -60 |

| ψ | 120 | |

| Gly (i+2) | φ | 80 |

| ψ | 0 |

Note: These are idealized values for a type II β-turn. Actual values in peptides can vary based on the surrounding sequence and solvent conditions.

A study on the related peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, which adopts a β-turn II conformation, provides experimentally determined dihedral angles that illustrate this structural motif[1].

| Residue | Dihedral Angle | Reported Value (°) |

| Pro | φ | -48 |

| ψ | 137 | |

| dehydro-Phe | φ | 65 |

| ψ | 15 |

These values for the Proline residue are in close agreement with the ideal angles for a type II β-turn, demonstrating the strong conformational directing effect of the proline residue.

Experimental Protocols

Synthesis of this compound

This protocol outlines a typical solution-phase synthesis of this compound.

Materials:

-

Boc-Glycine (Boc-Gly-OH)

-

L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Tetrahydrofuran (THF)

-

1N Sodium hydroxide (NaOH)

Procedure:

-

Coupling of Boc-Gly-OH and H-Pro-OMe·HCl:

-

Dissolve Boc-Gly-OH (1 equivalent), H-Pro-OMe·HCl (1 equivalent), and HOBt (1.1 equivalents) in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DIPEA (2.5 equivalents) dropwise.

-

Add a solution of DCC (1.1 equivalents) in DCM dropwise.

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude Boc-Gly-Pro-OMe.

-

Purify the crude product by column chromatography on silica gel.

-

-

Saponification of Boc-Gly-Pro-OMe:

-

Dissolve the purified Boc-Gly-Pro-OMe in a mixture of THF and water.

-

Add 1N NaOH (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1N HCl.

-

Extract the product with EtOAc (3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate under reduced pressure to yield this compound as a solid.

-

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the solution-state conformation of peptides.

Sample Preparation:

-

Dissolve 5-10 mg of the peptide containing the this compound motif in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS).

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to identify all proton resonances.

-

Acquire two-dimensional (2D) NMR spectra, including:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single amino acid residue).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which provides crucial information about the peptide's secondary structure. For β-turns, characteristic NOEs are observed between the α-proton of the i+1 residue (Pro) and the amide proton of the i+2 residue (Gly), and between the amide proton of the i+2 residue (Gly) and the amide proton of the i+3 residue.

-

Data Analysis:

-

Assign all proton resonances using the COSY and TOCSY spectra.

-

Identify key NOE cross-peaks in the NOESY spectrum to determine spatial proximities.

-

Calculate the ³J(Hα, HN) coupling constants from the 1D ¹H NMR spectrum, which can be related to the φ dihedral angle through the Karplus equation.

-

Use the collected NMR restraints (NOEs, coupling constants) to perform a structure calculation using molecular modeling software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the experimental data.

Visualizing the Role of this compound

The following diagrams illustrate the logical relationships and experimental workflows discussed in this guide.

Caption: Gly-Pro induced β-turn formation.

Caption: Workflow for conformational analysis.

Conclusion

This compound is an invaluable tool in peptide chemistry, offering a reliable method for introducing β-turns into synthetic peptides. The unique and complementary properties of glycine and proline—flexibility and rigidity, respectively—drive the formation of this critical secondary structural element. A thorough understanding of its conformational effects, supported by robust experimental techniques such as NMR spectroscopy, is essential for the rational design of peptides with specific three-dimensional structures for applications in drug discovery, biomaterials, and fundamental biochemical research.

References

A Technical Guide to the Solubility of Boc-Gly-Pro-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-(tert-Butoxycarbonyl)glycyl-L-proline (Boc-Gly-Pro-OH), a crucial building block in peptide synthesis and drug development. Understanding the solubility of this dipeptide derivative is paramount for its effective use in synthetic protocols, ensuring optimal reaction conditions and yields.

Core Concepts in Solubility of Protected Peptides

The solubility of protected peptides like this compound is influenced by several factors, including the nature of the protecting groups, the amino acid sequence, and the properties of the solvent. The tert-butyloxycarbonyl (Boc) group, an N-terminal protecting group, generally enhances the solubility of peptides in organic solvents compared to their unprotected counterparts.[1] The presence of the proline residue can also impact solubility due to its unique cyclic structure.

Generally, protected peptides exhibit higher solubility in polar aprotic solvents and lower solubility in non-polar solvents. Factors such as hydrogen bonding capacity and the dielectric constant of the solvent play a significant role in the dissolution process.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on supplier information and general principles of peptide chemistry, a qualitative and partially quantitative solubility profile can be compiled.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of this compound |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 100 mg/mL[2][3] |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | Soluble (Exact value not specified) |

| Ethanol | C₂H₆O | 46.07 | 78.37 | Soluble (Exact value not specified) |

| Methanol | CH₄O | 32.04 | 64.7 | Soluble (Exact value not specified) |

| Isopropanol | C₃H₈O | 60.10 | 82.6 | Soluble (Exact value not specified) |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | Soluble (Exact value not specified) |

| Acetonitrile | C₂H₃N | 41.05 | 81.6 | Likely soluble (Exact value not specified) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | Likely soluble (Exact value not specified) |

Note: "Soluble" indicates that the compound is generally considered to be soluble in the specified solvent for typical applications in peptide synthesis, although the exact quantitative value has not been publicly reported. Researchers should always perform a small-scale solubility test for their specific concentration requirements.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocol for the gravimetric method is recommended.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Organic solvent of interest (e.g., ethanol, DMF)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Micropipettes

-

Drying oven or vacuum desiccator

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired experimental temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Gentle agitation is recommended.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Aliquoting: Carefully withdraw a known volume of the clear supernatant using a micropipette, ensuring no solid particles are transferred.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry vial. Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of this compound.

-

Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

Calculation: The solubility (S) can be calculated using the following formula:

S (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)

Experimental Workflow: this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental building block in solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical workflow for the incorporation of a this compound unit onto a resin-bound amino acid.

Caption: A typical cycle for incorporating this compound in solid-phase peptide synthesis.

This workflow highlights the critical steps where the solubility of this compound in the coupling solvent (typically DMF or DCM) is essential for the reaction to proceed efficiently.

Logical Relationships in Solubility Testing

The process of selecting an appropriate solvent for a peptide involves a logical progression based on the peptide's properties.

Caption: Decision-making process for selecting a suitable solvent for a peptide.

For this compound, which is a neutral and relatively small molecule, polar organic solvents are generally the first choice.

Conclusion

While comprehensive quantitative solubility data for this compound remains limited in the public domain, this guide provides the currently available information and a framework for its practical application. The high solubility in DMSO and general solubility in other polar organic solvents make it a versatile reagent in drug discovery and development. For applications requiring precise concentrations, it is imperative for researchers to determine the solubility in their specific solvent systems using a standardized protocol as outlined in this document.

References

An In-depth Technical Guide to Boc Protection in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tert-butyloxycarbonyl (Boc) protecting group in peptide chemistry. It covers the fundamental principles, experimental protocols, and critical considerations for its application in solid-phase peptide synthesis (SPPS).

Core Principles of Boc Protection

The Boc group is an acid-labile protecting group used to temporarily block the α-amino group of amino acids during peptide synthesis.[1][2] This strategy, a cornerstone of early solid-phase peptide synthesis, relies on a graduated acid lability scheme. The Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while more permanent side-chain protecting groups, usually benzyl-based, require a much stronger acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for their removal during the final cleavage step.[1][2]

Mechanism of Boc Protection and Deprotection

Protection: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base. The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This is a nucleophilic acyl substitution reaction.[3]

Deprotection: The removal of the Boc group is achieved by acidolysis. The carbonyl oxygen of the carbamate is protonated by a strong acid like TFA, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to release the free amine.[4][5]

Caption: Mechanism of Boc protection and deprotection.

Advantages and Disadvantages of Boc Chemistry

While largely supplanted by Fmoc chemistry for many applications, Boc-SPPS retains advantages in specific scenarios.

| Advantages | Disadvantages |

| Reduced Aggregation: The protonated state of the N-terminus after Boc deprotection can disrupt interchain hydrogen bonding, mitigating aggregation issues with hydrophobic sequences. | Harsh Final Cleavage: Requires hazardous strong acids like HF or TFMSA, which necessitates specialized equipment.[6] |

| Cost-Effective: Boc-protected amino acids and reagents are generally less expensive than their Fmoc counterparts. | Side Reactions: The strong acidic conditions can promote various side reactions.[6] |

| Solution-Phase Synthesis: Boc-protected fragments often exhibit better solubility and crystallinity, aiding in purification for solution-phase fragment condensation.[7] | Non-Orthogonal Side-Chain Protection: Benzyl-based side-chain protecting groups can be partially cleaved during repeated TFA treatments.[1] |

Quantitative Data in Boc Chemistry

The efficiency of Boc deprotection and the stability of side-chain protecting groups are critical parameters in Boc-SPPS.

Boc Deprotection Efficiency

The removal of the Boc group is highly dependent on the concentration of TFA and the reaction time.

| TFA Concentration in DCM | Time (minutes) | Typical Outcome |

| 25% | 120 | Generally effective for most substrates.[4] |

| 50% | 30 | Faster deprotection, commonly used standard condition.[4][6] |

| 100% (Neat TFA) | 5-15 | Very rapid, but may increase the risk of side reactions.[4] |

Stability of Common Side-Chain Protecting Groups in Boc-SPPS

The choice of side-chain protecting groups is crucial to prevent unwanted reactions during synthesis. Benzyl-based protecting groups are common in Boc chemistry.

| Amino Acid | Protecting Group | Stability to TFA (50% in DCM) | Cleavage Condition |

| Arg | Tosyl (Tos) | Stable | HF, TFMSA[8][9] |

| Asp/Glu | Benzyl ester (OBzl) | Partially labile | HF, TFMSA |

| Cys | 4-methylbenzyl (Meb) | Stable | HF, TFMSA |

| His | Benzyloxymethyl (Bom) | Partially labile | HF, TFMSA |

| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Stable | HF, TFMSA |

| Trp | Formyl (For) | Stable | Piperidine, then HF |

| Tyr | 2,6-Dichlorobenzyl (2,6-Cl₂-Bzl) | Stable | HF |

Common Side Reactions and Mitigation

| Side Reaction | Description | Mitigation |

| tert-Butylation | Alkylation of nucleophilic residues (e.g., Trp, Met) by the tert-butyl cation generated during deprotection.[10][11] | Addition of scavengers like triisopropylsilane (TIS) or thioanisole to the deprotection solution.[4] |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide-resin to form a cyclic diketopiperazine, leading to chain termination. Prevalent with Proline at the second or third position.[5][12][13] | Use of in situ neutralization protocols. |

| Aspartimide Formation | Cyclization of aspartic acid residues to form a succinimide derivative, which can lead to racemization and the formation of β-aspartyl peptides.[14][15] | Use of bulky ester protecting groups for the Asp side chain. |

Experimental Protocols

The following are generalized protocols for key steps in Boc-SPPS. Researchers should optimize these conditions based on their specific peptide sequence and equipment.

Protocol 1: Nα-Boc Protection of an Amino Acid

This protocol describes the protection of a free amino acid using di-tert-butyl dicarbonate.[3]

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1:1 (v/v) Dioxane/Water

-

Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution

-

Sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the amino acid (1 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane and water.

-

At room temperature, add Boc₂O (1.1 equiv.) while stirring.

-

Continue stirring for 2-4 hours until the reaction is complete (monitor by TLC).

-

Dilute the mixture with water.

-

Extract the aqueous mixture twice with ethyl acetate to remove byproducts.

-

Acidify the aqueous layer with a 5% citric acid solution and immediately extract the product three times with ethyl acetate.

-

Combine the organic layers, dry over sodium sulfate or magnesium sulfate, and evaporate the solvent to obtain the crude Boc-amino acid.

-

The product can be further purified by recrystallization if necessary.

Protocol 2: Solid-Phase Peptide Synthesis Cycle (Boc Chemistry)

This protocol outlines a single cycle of amino acid addition in Boc-SPPS.

Caption: A typical workflow for a single cycle in Boc-SPPS.

Materials:

-

Boc-protected amino acid-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Isopropyl alcohol (IPA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Next Boc-protected amino acid

Procedure:

-

Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.

-

Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature to remove the Boc group.[16]

-

Washing: Wash the resin thoroughly with DCM, followed by IPA, and then DCM again to remove residual TFA.

-

Neutralization: Neutralize the N-terminal ammonium salt by treating the resin with a 10% solution of DIEA in DCM for 1-2 minutes, repeated twice.

-

Washing: Wash the resin with DCM to remove excess base.

-

Coupling: Dissolve the next Boc-protected amino acid (2-3 equivalents) and HOBt (2-3 equivalents) in DMF. Add DCC (2-3 equivalents) in DCM to the amino acid solution and pre-activate for 10-15 minutes. Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature. Monitor the coupling reaction using a ninhydrin test.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The cycle is now complete and ready for the deprotection of the newly added amino acid.

Protocol 3: Final Cleavage from the Resin (HF Cleavage)

This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups using hydrogen fluoride. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

Materials:

-

Peptide-resin

-

Scavengers (e.g., anisole, p-cresol)

-

Anhydrous Hydrogen Fluoride (HF)

-

Diethyl ether (cold)

Procedure:

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried resin in a specialized HF cleavage apparatus.

-

Add the appropriate scavengers (e.g., a mixture of anisole and p-cresol).

-

Cool the apparatus to -5 to 0 °C.

-

Carefully condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Remove the HF by vacuum distillation.

-

Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide and remove the scavengers.

-

Isolate the peptide by filtration or centrifugation.

-

Dissolve the crude peptide in an appropriate aqueous buffer for purification by HPLC.

Conclusion

The Boc protection strategy, while one of the original methods in solid-phase peptide synthesis, remains a valuable tool for specific applications, particularly for the synthesis of hydrophobic peptides and in solution-phase strategies. A thorough understanding of its chemistry, including the nuances of deprotection conditions, side-chain protection stability, and potential side reactions, is essential for its successful implementation. This guide provides the foundational knowledge and detailed protocols to enable researchers to effectively utilize Boc chemistry in their peptide synthesis endeavors.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. scribd.com [scribd.com]

- 8. peptide.com [peptide.com]

- 9. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]

- 13. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. media.iris-biotech.de [media.iris-biotech.de]

- 16. researchgate.net [researchgate.net]

The Dipeptide Building Block Boc-Gly-Pro-OH: A Technical Guide to its Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-glycyl-L-proline (Boc-Gly-Pro-OH) is a protected dipeptide that serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its inherent structural features, combining the flexibility of glycine and the conformational rigidity of proline, make it a valuable component in the design and synthesis of peptidomimetics and peptide-based therapeutics. This technical guide provides an in-depth overview of the applications of this compound in drug discovery, with a particular focus on its role in the development of inhibitors for prolyl oligopeptidase (POP), a significant therapeutic target.

Core Applications in Drug Discovery

The primary application of this compound in drug discovery lies in its use as a synthetic intermediate for creating larger peptides with specific biological activities. Its utility spans several therapeutic areas:

-

Prolyl Oligopeptidase (POP) Inhibitors: The Gly-Pro motif is a key recognition element for prolyl oligopeptidase. Consequently, this compound is a fundamental starting material for the synthesis of potent and selective POP inhibitors. These inhibitors have been investigated for their therapeutic potential in neurodegenerative disorders, psychiatric conditions, and inflammatory diseases.[1][2][3]

-

GLP-1 Analogs: this compound is utilized in the synthesis of glucagon-like peptide-1 (GLP-1) analogs, which are important therapeutics for the management of type 2 diabetes.

-

Neuroprotective Agents: Peptides containing the Gly-Pro sequence have been explored for their neuroprotective effects, and this compound serves as a key component in their synthesis.

-

Collagen Structure Models: The repeating Gly-Pro-X sequence is fundamental to the structure of collagen. This compound is used to synthesize model peptides for studying collagen folding, stability, and interactions.

While several POP inhibitors have entered clinical trials, they were ultimately discontinued for various reasons, and currently, no POP inhibitors are approved for therapeutic use.[2][4]

Prolyl Oligopeptidase (POP) as a Therapeutic Target

Prolyl oligopeptidase is a serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[4] Its dysregulation has been implicated in a variety of pathological conditions, making it an attractive target for therapeutic intervention.

Signaling Pathways and Pathophysiological Roles of POP

POP is involved in numerous signaling pathways and biological processes, including:

-

Neuropeptide Metabolism: POP degrades various neuropeptides in the central nervous system, thereby modulating neuronal signaling. Inhibition of POP can potentiate the effects of these neuropeptides, offering a therapeutic strategy for neurological and psychiatric disorders.[1][4]

-

Inflammation: POP is implicated in inflammatory processes through the cleavage of immunomodulatory peptides.[4]

-

Cell Proliferation and Differentiation: Studies have suggested a role for POP in regulating cell growth and differentiation.[3]

-

Protein Aggregation: POP has been shown to interact with proteins prone to aggregation, such as α-synuclein and amyloid-beta, suggesting its involvement in the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's.[2] POP inhibitors have been shown to reduce the dimerization of α-synuclein.[2]

The following diagram illustrates the central role of POP in various cellular processes and its potential as a therapeutic target.

References

- 1. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]

Boc-Gly-Pro-OH: A Technical Guide for its Application as a Collagen Model Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Gly-Pro-OH is a protected dipeptide that serves as a fundamental building block in the study of collagen, the most abundant protein in mammals. Its structure, containing the Glycine and Proline residues frequently found in the repeating Gly-X-Y sequence of collagen triple helices, makes it an invaluable tool for researchers investigating collagen structure, stability, and the enzymatic processes that govern its post-translational modifications. This technical guide provides an in-depth overview of this compound, including its synthesis, physicochemical properties, and detailed protocols for its use in key experimental assays relevant to collagen research and drug development.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its effective application in research. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀N₂O₅ | [1] |

| Molecular Weight | 272.3 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 142-144 °C | |

| Optical Rotation | No specific value found in the searched literature. The closely related Boc-Gly-Pro-OEt has a specific rotation of [α]D²⁸ -84.9 (c=1.0, EtOH).[3] | |

| ¹H NMR | No specific spectrum with peak assignments was found in the searched literature. A resource indicating the availability of the spectrum has been identified.[4][5] | |

| ¹³C NMR | No specific spectrum with peak assignments was found in the searched literature. A resource indicating the availability of the spectrum has been identified.[4] |

Synthesis of this compound

While a specific protocol for the direct synthesis of this compound was not explicitly found in the literature reviewed, a reliable synthesis can be adapted from the well-established procedures for similar dipeptides, such as the synthesis of Boc-Gly-Pro-OEt followed by saponification, or the synthesis of its isomer, Boc-Pro-Gly-OH.[3][6] The following is a generalized solution-phase synthesis protocol.

Experimental Protocol: Solution-Phase Synthesis

Materials:

-

Boc-Glycine (Boc-Gly-OH)

-

L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water

Procedure:

Step 1: Coupling of Boc-Glycine and Proline Methyl Ester

-

Dissolve L-Proline methyl ester hydrochloride in DCM and cool the solution to 0 °C in an ice bath.

-

Add TEA or DIPEA dropwise to neutralize the hydrochloride salt and stir for 15-20 minutes.

-

In a separate flask, dissolve Boc-Glycine and HOBt in DCM.

-

Add the Boc-Glycine/HOBt solution to the proline methyl ester solution.

-

Slowly add a solution of DCC in DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Gly-Pro-OMe.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexane.

Step 2: Saponification of the Methyl Ester

-

Dissolve the purified Boc-Gly-Pro-OMe in a mixture of methanol and water.

-

Add a solution of LiOH or NaOH and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid.

Application in Collagen Research: Experimental Protocols

This compound and longer peptides derived from it are instrumental in studying the enzymes that modify collagen and in analyzing the biophysical properties of the collagen triple helix.

Prolyl 4-Hydroxylase Assay

Prolyl 4-hydroxylase (P4H) is a key enzyme in collagen biosynthesis, responsible for the hydroxylation of proline residues, a critical step for the stability of the collagen triple helix. The activity of P4H can be assayed using synthetic peptide substrates.

dot

Caption: Prolyl 4-Hydroxylase Enzymatic Reaction Workflow.

Experimental Protocol: HPLC-Based Prolyl 4-Hydroxylase Assay [3][7]

This protocol describes a discontinuous assay where the formation of the hydroxylated peptide product is quantified by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Recombinant human prolyl 4-hydroxylase (P4H)

-

Peptide substrate (e.g., a peptide containing the Gly-Pro-Pro sequence)

-

Tris-HCl buffer (50 mM, pH 7.8)

-

Bovine serum albumin (BSA)

-

Catalase

-

Dithiothreitol (DTT)

-

Sodium ascorbate

-

Ferrous sulfate (FeSO₄)

-

α-Ketoglutarate

-

HPLC system with a C18 reverse-phase column

-

Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)

-

Water with 0.1% trifluoroacetic acid (TFA)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the assay solution containing 50 mM Tris-HCl (pH 7.8), 1.0 mg/mL BSA, 0.10 mg/mL catalase, 0.10 mM DTT, 2.0 mM ascorbate, 0.050 mM FeSO₄, and 90 nM P4H.

-

Initiate the Reaction: Add the peptide substrate to the reaction mixture to a final concentration of, for example, 100 µM. To initiate the enzymatic reaction, add α-ketoglutarate to a final concentration of 0.50 mM. The final reaction volume is typically 100 µL.

-

Incubation: Incubate the reaction mixture at 30 °C for a defined period (e.g., 5-20 minutes), ensuring the reaction is in the linear range.

-

Quench the Reaction: Stop the reaction by adding an equal volume of 1% TFA or by boiling for 60 seconds.

-

HPLC Analysis:

-

Centrifuge the quenched reaction mixture to pellet any precipitated protein.

-

Inject a defined volume of the supernatant onto a C18 reverse-phase HPLC column.

-

Separate the substrate and the hydroxylated product using a gradient of acetonitrile in water (both containing 0.1% TFA). For example, a linear gradient from 5% to 60% acetonitrile over 30 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm if the peptide contains a chromophore).

-

-

Quantification: Determine the amount of product formed by integrating the peak area of the hydroxylated peptide and comparing it to a standard curve of the known product.

Circular Dichroism Spectroscopy for Triple Helix Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique to study the secondary structure of proteins, including the characteristic triple helix of collagen and its model peptides. The formation and thermal stability of the triple helix can be monitored by observing the changes in the CD spectrum.

dot

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay of prolyl 4-hydroxylase by the chromatographic determination of [14C]succinic acid on ion-exchange minicolumns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound(14296-92-5) 1H NMR spectrum [chemicalbook.com]

- 6. BOC-PRO-GLY-OH synthesis - chemicalbook [chemicalbook.com]

- 7. home.sandiego.edu [home.sandiego.edu]

Understanding the Gly-Pro motif in protein structure

An In-depth Technical Guide on the Gly-Pro Motif in Protein Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gly-Pro motif, a simple dipeptide sequence, represents a crucial structural and functional element in a vast array of proteins. Its unique conformational properties, largely dictated by the restrictive nature of the proline ring and the flexibility of glycine, impart significant effects on protein architecture, stability, and biological activity. This technical guide provides a comprehensive overview of the Gly-Pro motif, detailing its structural characteristics, functional roles, and the experimental and computational methodologies used for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fundamental building block of protein science.

Structural Characteristics of the Gly-Pro Motif

The presence of a Gly-Pro motif introduces a distinctive local conformation in the polypeptide chain. This is primarily due to the unique properties of its constituent amino acids: glycine, with its single hydrogen atom as a side chain, offers maximal conformational flexibility, while proline's cyclic side chain, which incorporates the backbone amide nitrogen, severely restricts the rotation around the phi (φ) dihedral angle.

Conformational Preferences and Dihedral Angles

The Gly-Pro motif predominantly adopts an extended β-strand or a polyproline-II (PP-II) helical conformation.[1] The specific dihedral angles (φ, ψ) of the glycine and proline residues define these structures. The Ramachandran plot for glycine is unique in its broad range of allowed conformations, whereas proline's plot is significantly restricted.

| Residue | Conformation | φ (phi) Angle Range (°) | ψ (psi) Angle Range (°) | Reference(s) |

| Glycine (preceding Pro) | β-strand / PP-II like | -80 to -60 | +140 to +160 | [2][3] |

| Proline (following Gly) | trans-peptide bond | ~ -75 | ~ +145 | [4] |

| Proline (following Gly) | cis-peptide bond | ~ -75 | ~ -10 to +10 | [4] |

Table 1: Typical Dihedral Angles for the Gly-Pro Motif. This table summarizes the commonly observed backbone dihedral angles for glycine and proline residues within a Gly-Pro motif, highlighting the distinct conformational spaces occupied by the trans and cis isomers of the prolyl bond.

Cis-Trans Isomerization of the Gly-Pro Peptide Bond

A key feature of the X-Pro peptide bond is its ability to exist in both cis and trans conformations, with the trans form generally being more stable. However, the energy barrier for isomerization is significant, making this a rate-limiting step in protein folding.[5] The Gly-Pro motif is no exception, and the equilibrium between the cis and trans isomers can be influenced by the local environment and flanking residues.

| Parameter | Value (Aqueous Buffer) | Value (Toluene) | Reference(s) |

| ΔH° (Enthalpy change) | -1.27 ± 0.04 kcal/mol | -1.27 ± 0.06 kcal/mol | [5] |

| ΔS° (Entropy change) | -0.25 ± 0.11 cal·mol⁻¹·K⁻¹ | -0.71 ± 0.18 cal·mol⁻¹·K⁻¹ | [5] |

| Favored Isomer | trans (enthalpically) | trans (enthalpically) | [5] |

Table 2: Thermodynamic Parameters for the cis-trans Isomerization of Ac-Gly-Pro-OMe. This table presents the enthalpic and entropic contributions to the free energy difference between the cis and trans isomers of a model Gly-Pro dipeptide in both protic and aprotic solvents. The data indicates that the preference for the trans isomer is primarily driven by enthalpy.

Proline Ring Puckering

The five-membered pyrrolidine ring of proline is not planar and can adopt different puckered conformations, typically described as "up" (Cγ-exo) or "down" (Cγ-endo). This puckering influences the local backbone conformation and can be correlated with the cis or trans state of the preceding peptide bond.

Functional Roles of the Gly-Pro Motif

The unique structural features of the Gly-Pro motif translate into diverse and critical functional roles in proteins.

Collagen Structure and Stability

The most prominent role of the Gly-Pro motif is as a fundamental repeating unit in the structure of collagen, the most abundant protein in mammals. The collagen triple helix is composed of three polypeptide chains, each with a repeating X-Y-Gly sequence. Frequently, the X and Y positions are occupied by proline and hydroxyproline, respectively, with the Gly-Pro-Hyp triplet being particularly common and crucial for the stability of the triple helix.[6][7] The glycine at every third position is essential as it is the only amino acid small enough to fit into the crowded interior of the helix.

Signaling Pathways

The Gly-Pro motif, particularly in the form of Gly-Pro-Hyp repeats in collagen, serves as a recognition site for various cellular receptors, thereby initiating downstream signaling cascades.

2.2.1 Collagen-Integrin Signaling

Integrins, a family of transmembrane receptors, play a key role in cell adhesion to the extracellular matrix. Specific integrins, such as α1β1 and α2β1, recognize Gly-Pro-Hyp-containing motifs within collagen, triggering signaling pathways that regulate cell proliferation, differentiation, and migration. This interaction is critical in processes like wound healing and tissue remodeling.[8]

References

- 1. Structural basis for the platelet-collagen interaction: the smallest motif within collagen that recognizes and activates platelet Glycoprotein VI contains two glycine-proline-hydroxyproline triplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ramachandran Plot - Proteopedia, life in 3D [proteopedia.org]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]

- 5. Thermodynamic Origin of Prolyl Peptide Bond Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of (Gly-Pro-Hyp)(9) : implications for the collagen molecular model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proline hydroxylation in collagen supports integrin binding by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Boc-Gly-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide Boc-Gly-Pro-OH using tert-butyloxycarbonyl (Boc) protection chemistry. The protocols outlined below are intended for manual synthesis but can be adapted for automated synthesizers.

Introduction

Solid-phase peptide synthesis is a cornerstone of modern peptide and protein chemistry, enabling the efficient and controlled assembly of amino acid chains.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method, particularly advantageous for the synthesis of certain peptide sequences.[1] This protocol details the synthesis of this compound, a dipeptide often used as a building block in the synthesis of more complex peptides.

Materials and Reagents

Successful synthesis requires high-quality reagents and solvents. Ensure all solvents are peptide synthesis grade and stored under anhydrous conditions where necessary.

| Reagent/Material | Grade | Supplier (Example) |

| Merrifield Resin (1% DVB, 100-200 mesh) | Peptide Synthesis | Chem-Impex |

| Boc-L-Proline (Boc-Pro-OH) | Peptide Synthesis | Sigma-Aldrich |

| Boc-Glycine (Boc-Gly-OH) | Peptide Synthesis | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Diisopropylethylamine (DIEA) | Reagent Grade | Sigma-Aldrich |

| Dicyclohexylcarbodiimide (DCC) | Reagent Grade | Sigma-Aldrich |

| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade | Sigma-Aldrich |

| Isopropanol (IPA) | ACS Grade | Fisher Scientific |

| Methanol (MeOH) | ACS Grade | Fisher Scientific |

| Diethyl Ether | Anhydrous | Fisher Scientific |

| Cesium Carbonate (Cs₂CO₃) | Reagent Grade | Sigma-Aldrich |

| Anhydrous Hydrogen Fluoride (HF) | 99.9% | [Specialty Gas Supplier] |

| Anisole | Reagent Grade | Sigma-Aldrich |

| Ninhydrin Test Kit | Sigma-Aldrich | |

| Isatin | Reagent Grade | Sigma-Aldrich |

| Chloranil | Reagent Grade | Sigma-Aldrich |

Experimental Protocols

The synthesis of this compound involves four main stages: resin loading, deprotection, coupling, and cleavage.

The first amino acid, Boc-Pro-OH, is anchored to the Merrifield resin. The Cesium Salt Method is a common and effective procedure for this step.[2]

Protocol: Cesium Salt Method

-

Preparation of Boc-Proline Cesium Salt:

-

Dissolve Boc-Pro-OH (1.0 eq) in a minimal amount of methanol.

-

Add water (approximately 10% of the methanol volume).

-

Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate (Cs₂CO₃).

-

Evaporate the solvent to dryness under reduced pressure to obtain the Boc-Pro-Cs salt.

-

Further dry the salt by co-evaporation with DMF twice.

-

-

Loading onto Merrifield Resin:

-

Swell the Merrifield resin (1.0 eq, based on chlorine substitution) in DMF (6-8 mL per gram of resin) for at least 1 hour in a reaction vessel.

-

Add the dried Boc-Pro-Cs salt (1.0 eq) to the swollen resin.

-

Shake the mixture at 50°C for 24 hours.

-

Filter the resin and wash thoroughly with DMF (3x), 50% aqueous DMF (3x), 50% aqueous methanol (3x), and finally methanol (3x).

-

Dry the resin in vacuo to a constant weight.

-

Quantitative Data: Resin Loading

| Parameter | Value | Reference |

| Resin Type | Merrifield, 1% DVB, 100-200 mesh | [3] |

| Initial Resin Substitution | Typically 0.8 - 1.2 mmol/g | [3] |

| Loading Method | Cesium Salt | [2] |

| Equivalents of Boc-Pro-Cs | 1.0 (relative to resin Cl⁻ substitution) | [2] |

| Reaction Temperature | 50°C | [2] |

| Reaction Time | 24 hours | [2] |

| Expected Loading Yield | 60-80% | General Expectation |

The Boc protecting group is removed from the proline residue to expose the free amine for the next coupling step. This is achieved by treatment with trifluoroacetic acid (TFA).[4]

Protocol: Boc Deprotection

-

Swell the Boc-Pro-resin in DCM (10 mL per gram of resin) for 30 minutes.

-

Drain the DCM and add a solution of 50% TFA in DCM (v/v) (10 mL per gram of resin).

-

Agitate the mixture for a pre-wash of 5 minutes.[4]

-

Drain the TFA/DCM solution and add a fresh solution of 50% TFA in DCM.

-

Agitate for an additional 20-30 minutes.[4]

-

Filter the resin and wash with DCM (3x), IPA (2x), and DCM (3x).

-

Proceed immediately to the neutralization and coupling step.

Neutralization: Before the next coupling, the protonated amine must be neutralized. This is typically done by washing the resin with a 5-10% solution of DIEA in DCM (v/v) for 2 x 2 minutes, followed by washing with DCM (3x).[1]

The second amino acid, Boc-Gly-OH, is coupled to the deprotected proline on the resin. The DCC/HOBt activation method is a standard and effective procedure.

Protocol: DCC/HOBt Coupling

-

Swell the deprotected Pro-resin in DMF (10 mL per gram of resin).

-

In a separate vessel, dissolve Boc-Gly-OH (3.0 eq) and HOBt (3.0 eq) in a minimal amount of DMF.

-

Cool the Boc-Gly-OH/HOBt solution to 0°C in an ice bath.

-

Add DCC (3.0 eq), dissolved in a small amount of DMF or DCM, to the cooled solution and stir for 15-20 minutes at 0°C to pre-activate.

-

Filter the pre-activated solution to remove the dicyclohexylurea (DCU) byproduct.

-

Add the filtered, activated Boc-Gly-OH solution to the swollen Pro-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours, or until completion as indicated by a negative monitoring test.

-

Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

-

Dry the resin in vacuo.

Monitoring the Coupling Reaction:

Due to the secondary amine of proline, the standard Kaiser test can give a false negative (a reddish-brown color instead of the typical blue for primary amines). Therefore, alternative tests are recommended for monitoring coupling to proline.

-

Isatin Test: A positive result (blue beads) indicates the presence of unreacted proline.

-

Chloranil Test: A positive result (blue beads) also indicates the presence of unreacted secondary amine.

If the coupling is incomplete after the initial reaction time, the coupling step should be repeated with fresh reagents. If a small amount of unreacted amine remains, it can be "capped" by acetylation with acetic anhydride and DIEA in DMF to prevent the formation of deletion peptides.

Quantitative Data: Coupling

| Parameter | Value | Reference |

| Activation Method | DCC/HOBt | [4] |

| Equivalents of Boc-Gly-OH | 3.0 | [5] |

| Equivalents of DCC | 3.0 | [5] |

| Equivalents of HOBt | 3.0 | [5] |

| Reaction Time | 2-4 hours | General Guideline |

| Monitoring | Isatin or Chloranil Test | General Practice |

| Expected Coupling Efficiency | >99% | [6] |

The final step is to cleave the dipeptide from the solid support. For Merrifield resin, this is typically achieved using strong acidolysis with anhydrous hydrogen fluoride (HF).

CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

Protocol: HF Cleavage

-

Pre-cleavage Deprotection: If the final N-terminal Boc group is still present, it should be removed using the deprotection protocol described in section 3.2 to prevent t-butylation of the peptide.

-

Dry the Boc-Gly-Pro-resin thoroughly under high vacuum.

-

Place the dried resin in the reaction vessel of the HF apparatus.

-

Add a scavenger, such as anisole (1.0 mL per gram of resin), to trap reactive carbocations generated during cleavage.

-

Cool the reaction vessel to -5 to 0°C in a dry ice/acetone bath.

-

Distill anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen or under vacuum.

-

Wash the resin with cold, anhydrous diethyl ether to remove the cleaved peptide and scavengers.

-

Filter the ether solution and collect the precipitated crude peptide.

-

Wash the crude peptide with additional cold diethyl ether.

-

Dry the crude this compound under vacuum.

Alternative Cleavage Method: TFMSA

Trifluoromethanesulfonic acid (TFMSA) can be used as an alternative to HF and does not require a specialized apparatus. The cleavage cocktail typically consists of TFMSA, TFA, and a scavenger like m-cresol.

Quantitative Data: Cleavage and Overall Yield

| Parameter | Value | Reference |

| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) | [3] |

| Scavenger | Anisole | [3] |

| Reaction Temperature | 0°C | [3] |

| Reaction Time | 1-2 hours | [3] |

| Expected Crude Yield | 70-90% | General Expectation |

| Overall Expected Yield | 40-60% | Estimated |

Note: The overall yield is an estimation based on typical efficiencies at each step and will vary depending on the specific reaction conditions and handling.

Purification and Characterization

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane. The purity and identity of the final product should be confirmed by analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure.

A solution-phase synthesis of a similar compound, Boc-Gly-Pro-OEt, reported a purified yield of 85%.

Visualizations

Caption: Step-by-step workflow for the solid-phase synthesis of this compound.

Caption: Decision-making logic within a single coupling cycle of Boc-SPPS.

References

Application Notes and Protocols for Coupling Boc-Gly-Pro-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides containing proline residues presents unique challenges in Solid-Phase Peptide Synthesis (SPPS), primarily due to the sterically hindered nature of proline's secondary amine. The coupling of an amino acid to a proline residue on the solid support is often a critical and potentially low-yielding step. This document provides detailed application notes and optimized protocols for the efficient coupling of Boc-Glycine to a resin-bound Proline (Boc-Gly-Pro-OH synthesis), a common dipeptide motif.

The selection of an appropriate coupling reagent is paramount to achieving high coupling efficiency, minimizing side reactions such as racemization and diketopiperazine formation, and ultimately ensuring the desired purity and yield of the final peptide. This guide offers a comparative overview of commonly used coupling reagents and detailed experimental procedures to aid researchers in optimizing their SPPS workflows for this specific dipeptide linkage.

Coupling Reagent Performance

While direct, head-to-head quantitative data for the coupling of this compound with various reagents is not extensively published under identical conditions, a qualitative and semi-quantitative comparison can be drawn from established principles of peptide chemistry and literature on sterically hindered couplings. Uronium/aminium salt-based reagents are generally favored for such challenging couplings due to their high reactivity and ability to minimize racemization.

Table 1: Comparison of Common Coupling Reagents for this compound Synthesis

| Coupling Reagent | Relative Efficiency | Typical Coupling Time | Racemization Risk | Key Considerations |

| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. Slower reaction times may be required for complete coupling to the sterically hindered proline.[1] |

| HBTU | Very Good | 30 - 60 minutes | Low | A reliable and efficient uronium salt-based reagent, often providing faster and more complete couplings than carbodiimide methods.[1] |

| HATU | Excellent | 15 - 45 minutes | Very Low | Generally considered one of the most powerful coupling reagents, especially for difficult sequences and sterically hindered amino acids like proline.[1] |

| COMU | Excellent | 15 - 45 minutes | Very Low | A third-generation uronium salt with high reactivity comparable to HATU and a better safety profile as it does not generate potentially explosive benzotriazole byproducts.[1] |

Potential Side Reactions

Diketopiperazine (DKP) Formation

The Gly-Pro sequence is particularly susceptible to diketopiperazine formation, an intramolecular cyclization reaction that results in the cleavage of the dipeptide from the resin.[2][3] This side reaction is more prevalent after the deprotection of the Boc group from the glycine residue, exposing the free N-terminal amine which can then attack the ester linkage to the resin.

Strategies to Minimize DKP Formation:

-